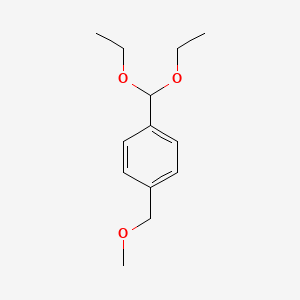

1-Diethoxymethyl-4-methoxymethylbenzene

Description

1-Diethoxymethyl-4-methoxymethylbenzene (C₁₂H₁₈O₃, average mass 210.273 g/mol) is a substituted benzene derivative featuring a diethoxymethyl group (–CH(OCH₂CH₃)₂) at the 1-position and a methoxymethyl group (–CH₂OCH₃) at the 4-position of the aromatic ring . This compound is structurally characterized by its two ether-linked substituents, which influence its polarity, solubility, and reactivity. Its IUPAC name is 1-(diethoxymethyl)-4-methoxybenzene, and it is registered under CAS No. 2403-58-9 and EINECS 219-288-6 . The compound’s monoisotopic mass is 210.125594 g/mol, and its ChemSpider ID is 67997 .

Properties

CAS No. |

125734-45-4 |

|---|---|

Molecular Formula |

C13H20O3 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

1-(diethoxymethyl)-4-(methoxymethyl)benzene |

InChI |

InChI=1S/C13H20O3/c1-4-15-13(16-5-2)12-8-6-11(7-9-12)10-14-3/h6-9,13H,4-5,10H2,1-3H3 |

InChI Key |

IODRAVYQLJVEMO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)COC)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional group similarities with 1-Diethoxymethyl-4-methoxymethylbenzene:

1-(Dimethoxymethyl)-4-methylbenzene (C₁₀H₁₄O₂)

- Molecular Features : A dimethoxymethyl (–CH(OCH₃)₂) group at the 1-position and a methyl group (–CH₃) at the 4-position.

- Mass: Average mass 166.220 g/mol; monoisotopic mass 166.099380 g/mol .

- Key Differences :

- Applications : Used as a precursor in organic synthesis, such as in the preparation of p-tolualdehyde dimethylacetal .

1-Bromo-4-(methoxymethyl)benzene (C₈H₉BrO)

- Molecular Features : A bromine atom (–Br) at the 1-position and a methoxymethyl group (–CH₂OCH₃) at the 4-position .

- Key Differences: Bromine substituent enhances electrophilic aromatic substitution reactivity. Lacks the diethoxymethyl group, reducing steric hindrance and altering solubility in nonpolar solvents .

- Applications : Intermediate in pharmaceutical and agrochemical research due to its halogenated aromatic structure .

1-(Cyclopropylmethyl)-4-methoxybenzene (C₁₁H₁₄O)

- Molecular Features : A cyclopropylmethyl group (–CH₂C₃H₅) at the 1-position and a methoxy group (–OCH₃) at the 4-position .

- Key Differences :

- Applications : Found in fragrance formulations (e.g., sassafras acetate) and as a building block in medicinal chemistry .

1-Methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene (C₁₆H₁₆O₂)

- Molecular Features : A trans-ethenyl (–CH=CH–) bridge linking two 4-methoxybenzene rings .

- Key Differences :

Comparative Data Table

| Compound Name | Molecular Formula | Average Mass (g/mol) | Key Substituents | CAS No. | Key Applications |

|---|---|---|---|---|---|

| 1-Diethoxymethyl-4-methoxymethylbenzene | C₁₂H₁₈O₃ | 210.273 | –CH(OCH₂CH₃)₂, –CH₂OCH₃ | 2403-58-9 | Organic synthesis intermediate |

| 1-(Dimethoxymethyl)-4-methylbenzene | C₁₀H₁₄O₂ | 166.220 | –CH(OCH₃)₂, –CH₃ | 3395-83-3 | Precursor for aldehydes |

| 1-Bromo-4-(methoxymethyl)benzene | C₈H₉BrO | 201.063 | –Br, –CH₂OCH₃ | N/A | Pharmaceutical intermediates |

| 1-(Cyclopropylmethyl)-4-methoxybenzene | C₁₁H₁₄O | 162.230 | –CH₂C₃H₅, –OCH₃ | 16510-27-3 | Fragrances, medicinal chemistry |

| 1-Methoxy-4-[(E)-ethenyl]benzene derivative | C₁₆H₁₆O₂ | 240.30 | –CH=CH–, –OCH₃ (on both rings) | 15638-14-9 | Photodynamic therapy research |

Reactivity and Stability Comparisons

- Oxidative Stability :

- The diethoxymethyl group in the target compound is less prone to oxidation than the dimethoxymethyl analog due to the electron-donating ethoxy groups stabilizing the adjacent carbon .

- In contrast, 1-Bromo-4-(methoxymethyl)benzene undergoes rapid nucleophilic substitution at the bromine site, a reaction pathway absent in the ethoxymethyl derivatives .

- Thermal Stability :

- Free-Radical Reactivity: Methoxy-substituted benzenes (e.g., 1-methoxy-4-(1-methylethyl)benzene) are known to form hydroperoxides and ketones upon oxidation, suggesting that the target compound may follow analogous radical-mediated pathways .

Research and Industrial Relevance

- The diethoxymethyl group’s steric bulk makes the target compound a valuable protecting group in multi-step syntheses, contrasting with smaller analogs like 1-(dimethoxymethyl)-4-methylbenzene .

- Brominated derivatives (e.g., 1-Bromo-4-(methoxymethyl)benzene) are preferred in cross-coupling reactions, whereas the ethoxymethyl variant is more suited for acid-sensitive reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.